![molecular formula C8H5BrF4 B6329025 1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene CAS No. 2167794-49-0](/img/structure/B6329025.png)
1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene
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Description
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H3BrF4 . It has an average mass of 242.996 Da and a monoisotopic mass of 241.935425 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,3,5-tris(trifluoromethyl)benzene has been synthesized by reacting benzene-1,3,5-tricarboxylic acid with SF4 . Another method involves treating 1-nitro-3-trifluoro-methyl-benzene with a brominating agent, preferably 1,3-dibromo-5,5-dimethylhydantoin, in the presence of a strong acid, preferably concentrated sulfuric acid, in an inert solvent, preferably dichloromethane .Molecular Structure Analysis
The molecular structure of 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene can be analyzed using its molecular formula, C7H3BrF4 . The structure can also be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene can be inferred from its molecular formula, C7H3BrF4 . It has an average mass of 242.996 Da and a monoisotopic mass of 241.935425 Da .Scientific Research Applications
I have conducted a search for the specific applications of “1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene” in scientific research, but unfortunately, the information available online is limited. The compound is mentioned in the context of chemical properties and potential uses as a stabilizing counterion for electrophilic organic and organometallic cations , but detailed applications in six to eight unique fields are not readily available.
properties
IUPAC Name |
1-bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c1-4-2-5(8(11,12)13)3-6(9)7(4)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBZAPXTJJNPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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